3-(4,4-Difluorocyclohexyl)-1,2-oxazol-5-amine
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Overview
Description
3-(4,4-Difluorocyclohexyl)-1,2-oxazol-5-amine is a chemical compound with a unique structure that includes a difluorocyclohexyl group and an oxazole ring
Preparation Methods
The synthesis of 3-(4,4-Difluorocyclohexyl)-1,2-oxazol-5-amine typically involves multiple steps, starting with the preparation of the difluorocyclohexyl precursor. One common method involves the reaction of 4-oxocyclohexanecarbonitrile with diethylamino-sulfur trifluoride in dichloromethane at 0°C, followed by further reactions to introduce the oxazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3-(4,4-Difluorocyclohexyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents. Common reagents and conditions for these reactions include oxidizing agents like MCPBA, reducing agents like lithium aluminum hydride, and various catalysts
Scientific Research Applications
3-(4,4-Difluorocyclohexyl)-1,2-oxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4,4-Difluorocyclohexyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition or activation of biochemical processes, depending on the context of its use .
Comparison with Similar Compounds
3-(4,4-Difluorocyclohexyl)-1,2-oxazol-5-amine can be compared with similar compounds such as:
- 3-(4,4-Difluorocyclohexyl)aniline
- 3-(4,4-Difluorocyclohexyl)propanoic acid
- (4,4-Difluorocyclohexyl)methanol These compounds share the difluorocyclohexyl group but differ in their functional groups and overall structure, which can lead to different chemical properties and applications .
Properties
Molecular Formula |
C9H12F2N2O |
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Molecular Weight |
202.20 g/mol |
IUPAC Name |
3-(4,4-difluorocyclohexyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H12F2N2O/c10-9(11)3-1-6(2-4-9)7-5-8(12)14-13-7/h5-6H,1-4,12H2 |
InChI Key |
PGHZFCSHPQEIHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=NOC(=C2)N)(F)F |
Origin of Product |
United States |
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